Cas no 1805577-92-7 (Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate)

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure incorporates a reactive aminomethyl group, a cyano substituent, and a difluoromethyl moiety, enabling diverse functionalization pathways. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug discovery. The ethyl ester functionality offers flexibility for further derivatization. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity profile and synthetic accessibility make it a preferred choice for researchers seeking to explore structure-activity relationships in heterocyclic chemistry.
Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate structure
1805577-92-7 structure
Product Name:Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate
CAS No:1805577-92-7
MF:C12H13F2N3O2
MW:269.247329473495
CID:4880149
Update Time:2025-05-21

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate
    • Inchi: 1S/C12H13F2N3O2/c1-2-19-10(18)4-8-3-7(5-15)11(12(13)14)9(6-16)17-8/h3,12H,2,4,6,16H2,1H3
    • InChI Key: GNGVSMDVYNFFSO-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C#N)C=C(CC(=O)OCC)N=C1CN)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 356
  • XLogP3: 0.3
  • Topological Polar Surface Area: 89

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029038304-250mg
Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate
1805577-92-7 95%
250mg
$970.20 2022-04-01
Alichem
A029038304-500mg
Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate
1805577-92-7 95%
500mg
$1,600.75 2022-04-01
Alichem
A029038304-1g
Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate
1805577-92-7 95%
1g
$2,952.90 2022-04-01

Additional information on Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate: A Comprehensive Overview

Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate, identified by the CAS number 1805577-92-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl acetate group at position 6, an aminomethyl group at position 2, a cyano group at position 4, and a difluoromethyl group at position 3. These substituents contribute to its versatile chemical properties and reactivity.

The synthesis of Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate involves multi-step organic reactions, including nucleophilic substitutions, acetylations, and fluorinations. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity. This approach not only enhances the scalability of the synthesis but also reduces environmental impact by minimizing solvent usage.

One of the most promising applications of Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate lies in its potential as a precursor for drug development. The compound's structure provides multiple sites for functionalization, making it an ideal candidate for exploring new pharmacophores. Recent studies have highlighted its role in inhibiting key enzymes involved in metabolic disorders, such as diabetes and obesity. For example, researchers have demonstrated that derivatives of this compound can modulate the activity of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.

In addition to its pharmacological applications, Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to investigations into its use as a ligand in catalytic systems. Recent findings suggest that this compound can enhance the catalytic activity of palladium catalysts in cross-coupling reactions, which are widely used in the synthesis of fine chemicals and pharmaceuticals.

The environmental impact of Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate has also been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles to assess its safety for industrial and medical applications. Preliminary results indicate that the compound exhibits low acute toxicity and is rapidly metabolized in vivo, reducing its potential ecological footprint.

Furthermore, the unique electronic properties of Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate make it an attractive candidate for use in organic electronics. Researchers have explored its application as a component in light-emitting diodes (LEDs) and solar cells, where its ability to facilitate electron transport could enhance device performance.

In conclusion, Ethyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-6-acetate (CAS No. 1805577-92-7) is a multifaceted compound with diverse applications across chemistry, pharmacology, materials science, and electronics. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance as a valuable tool in modern chemical innovation.

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